Cas no 2228110-30-1 (2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid)

2-Amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid is a fluorinated pyridine derivative featuring a cyclopropane ring and an amino acid functional group. This compound is of interest in medicinal chemistry due to its structural rigidity and potential as a building block for bioactive molecules. The presence of the 5-fluoropyridinyl moiety enhances its binding affinity in certain biological targets, while the cyclopropane ring contributes to metabolic stability. The carboxylic acid and amino groups offer versatility for further derivatization, making it valuable in drug discovery and peptide synthesis. Its well-defined stereochemistry and high purity make it suitable for research applications requiring precise molecular interactions.
2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid structure
2228110-30-1 structure
商品名:2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid
CAS番号:2228110-30-1
MF:C10H11FN2O2
メガワット:210.204945802689
CID:6502743
PubChem ID:165615067

2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid
    • 2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
    • 2228110-30-1
    • EN300-1816102
    • インチ: 1S/C10H11FN2O2/c11-6-1-2-7(13-5-6)10(3-4-10)8(12)9(14)15/h1-2,5,8H,3-4,12H2,(H,14,15)
    • InChIKey: VQTXMFCOFFAQBX-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=C(C=C1)C1(C(C(=O)O)N)CC1

計算された属性

  • せいみつぶんしりょう: 210.08045576g/mol
  • どういたいしつりょう: 210.08045576g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.1
  • トポロジー分子極性表面積: 76.2Ų

2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1816102-1.0g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
1g
$1801.0 2023-06-03
Enamine
EN300-1816102-0.25g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
0.25g
$1657.0 2023-09-19
Enamine
EN300-1816102-5g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
5g
$5221.0 2023-09-19
Enamine
EN300-1816102-0.05g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
0.05g
$1513.0 2023-09-19
Enamine
EN300-1816102-2.5g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
2.5g
$3530.0 2023-09-19
Enamine
EN300-1816102-5.0g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
5g
$5221.0 2023-06-03
Enamine
EN300-1816102-0.1g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
0.1g
$1585.0 2023-09-19
Enamine
EN300-1816102-10.0g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
10g
$7742.0 2023-06-03
Enamine
EN300-1816102-0.5g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
0.5g
$1728.0 2023-09-19
Enamine
EN300-1816102-1g
2-amino-2-[1-(5-fluoropyridin-2-yl)cyclopropyl]acetic acid
2228110-30-1
1g
$1801.0 2023-09-19

2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid 関連文献

2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acidに関する追加情報

Comprehensive Overview of 2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid (CAS No. 2228110-30-1)

2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid (CAS No. 2228110-30-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopropylacetic acid backbone and 5-fluoropyridin-2-yl moiety, exhibits potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which may contribute to its bioactivity and selectivity in targeting specific enzymes or receptors.

The growing demand for novel fluorinated compounds in medicinal chemistry has propelled interest in 2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid. Fluorination often enhances metabolic stability, bioavailability, and binding affinity, making this compound a valuable candidate for further study. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted its potential, as researchers leverage machine learning to predict its interactions with biological targets.

From a synthetic perspective, the preparation of 2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid involves multi-step organic transformations, including cyclopropanation and fluoropyridine coupling reactions. Its CAS No. 2228110-30-1 serves as a unique identifier in chemical databases, facilitating efficient literature searches and regulatory compliance. The compound’s purity and stability are critical for reproducible results, necessitating advanced analytical techniques such as HPLC and NMR spectroscopy for characterization.

In the context of green chemistry, researchers are exploring sustainable synthesis routes for 2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid to minimize environmental impact. This aligns with global initiatives to reduce hazardous waste and energy consumption in chemical manufacturing. Additionally, the compound’s potential role in precision medicine and personalized therapeutics has sparked discussions about its future applications in treating diseases with high unmet medical needs.

For those searching "fluoropyridine derivatives in drug development" or "CAS 2228110-30-1 applications", this compound represents a promising area of exploration. Its combination of a cyclopropyl ring and amino acid functionality offers versatility in molecular design, enabling modifications to optimize pharmacokinetic properties. As the pharmaceutical industry continues to prioritize small molecule therapeutics, 2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid stands out as a compelling subject for further investigation.

In summary, 2-amino-2-1-(5-fluoropyridin-2-yl)cyclopropylacetic acid (CAS No. 2228110-30-1) embodies the intersection of innovative chemistry and cutting-edge research. Its structural complexity and potential bioactivity make it a focal point for scientists exploring next-generation therapeutics. With advancements in synthetic methodologies and computational modeling, this compound is poised to play a pivotal role in addressing contemporary challenges in drug discovery and development.

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